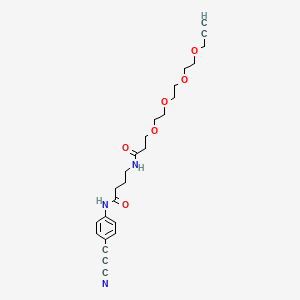

APN-C3-PEG4-alkyne

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQOUAJNYKTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to APN-C3-PEG4-alkyne: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-PEG4-alkyne is a versatile, heterobifunctional linker molecule meticulously designed for the synthesis of advanced bioconjugates, with a primary application in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are revolutionary therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of this compound, offering detailed experimental protocols and conceptual diagrams to facilitate its effective use in research and drug discovery.

The unique architecture of this compound comprises three key functional components:

-

A 3-Arylpropiolonitrile (APN) Moiety: This group provides a highly selective and stable means of conjugation to cysteine residues on proteins.

-

A Tetraethylene Glycol (PEG4) Spacer: The PEG linker enhances the solubility and permeability of the resulting conjugate, crucial for its biological activity.

-

A Terminal Alkyne Group: This functional group serves as a versatile handle for "click chemistry," enabling the efficient and specific attachment of other molecules, such as E3 ligase ligands.

Core Data and Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | N-(3-{[4-(2-cyanoeth-1-yn-1-yl)phenyl]carbamoyl}propyl)-4,7,10,13-tetraoxahexadec-15-ynamide | |

| Molecular Formula | C25H31N3O6 | |

| Molecular Weight | 469.53 g/mol | |

| CAS Number | 2183440-36-8 | |

| Appearance | Solid Powder | |

| Purity | ≥95% | |

| Storage Conditions | -20°C, dry and dark | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Key Chemical Moieties

The utility of this compound in bioconjugation stems from the distinct reactivity of its terminal functional groups.

The Thiol-Reactive 3-Arylpropiolonitrile (APN) Group

The APN group is an electron-deficient alkyne derivative that exhibits high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins. This reaction proceeds via a thiol-yne addition, forming a stable thioether linkage. Notably, APN-cysteine conjugates demonstrate superior stability in aqueous media and human plasma compared to traditional maleimide-based linkages, which are susceptible to retro-Michael addition and exchange reactions with other thiols. This enhanced stability is a critical attribute for in vivo applications. A standard procedure for protein labeling with an APN-functionalized probe involves incubation of a protein containing free cysteine residues with the probe in a phosphate-buffered saline (PBS) buffer at a pH range of 7.5-9.0 at room temperature for 2–12 hours.

The PEG4 Spacer

The tetraethylene glycol (PEG) linker is a hydrophilic chain that plays a crucial role in modulating the physicochemical properties of the final PROTAC molecule. The inclusion of the PEG4 spacer in this compound confers several advantages, including:

-

Improved Solubility: PEGylation enhances the aqueous solubility of often hydrophobic PROTAC molecules, which is critical for their handling and biological activity.

-

Enhanced Cell Permeability: The PEG linker can favorably influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

-

Optimal Geometry: The length and flexibility of the PEG spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The Terminal Alkyne for Click Chemistry

The terminal alkyne group is a key component for the modular assembly of PROTACs using click chemistry. Specifically, it allows for the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized molecule. This reaction forms a stable triazole ring, covalently linking the this compound to another molecule of interest, typically a ligand for an E3 ubiquitin ligase. The CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it an ideal method for the final step in PROTAC synthesis.

Experimental Protocols

The following section provides a generalized experimental workflow for the synthesis of a PROTAC using this compound. This protocol is intended as a starting point and may require optimization based on the specific properties of the protein-targeting ligand and the E3 ligase ligand.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Conjugation of the Protein-Targeting Ligand: The protein-targeting ligand, which contains a reactive cysteine residue, is first conjugated to the APN group of the linker.

-

Click Chemistry with the E3 Ligase Ligand: The resulting intermediate is then reacted with an azide-functionalized E3 ligase ligand via a CuAAC reaction.

Alternatively, the E3 ligase ligand can be first attached to the linker, followed by conjugation to the protein-targeting ligand. The choice of strategy will depend on the chemical properties and stability of the respective ligands.

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. This process involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a powerful and versatile tool for the construction of sophisticated bioconjugates, particularly PROTACs for targeted protein degradation. Its unique combination of a stable, cysteine-selective APN group, a solubilizing PEG spacer, and a click-ready alkyne handle provides researchers with a robust platform for developing novel therapeutics. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to effectively harness the potential of this compound in their research endeavors.

References

APN-C3-PEG4-alkyne: A Technical Guide for Researchers in Drug Development

For Immediate Release

This technical guide provides an in-depth overview of APN-C3-PEG4-alkyne, a heterobifunctional linker molecule playing a crucial role in the advancement of targeted therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the structure, properties, and applications of this compound, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical tool that facilitates the conjugation of two different molecular entities. It features two key reactive groups: a thiol-reactive 3-arylpropiolonitrile (APN) group and a terminal alkyne group.[1][2] The APN moiety provides exquisite chemoselectivity for cysteine residues on proteins, forming a stable thioether bond.[1][2] This offers an advantage over traditional maleimide-based thiol conjugations, which can be prone to instability and side reactions.[1] The terminal alkyne enables highly efficient and specific ligation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The molecule's backbone consists of a C3 alkyl chain and a hydrophilic tetraethylene glycol (PEG4) spacer. This PEG linker enhances the solubility and can influence the pharmacokinetic properties of the final conjugate. These structural features make this compound a valuable component in the modular synthesis of complex bioconjugates.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C25H31N3O6 | |

| Molecular Weight | 469.53 g/mol | |

| CAS Number | 2183440-36-8 | |

| Appearance | Solid Powder | |

| Purity | ≥98% | |

| Storage Conditions | -20°C, dry and dark |

Applications in Drug Development

The unique bifunctional nature of this compound makes it particularly well-suited for the construction of two prominent classes of targeted therapies: PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The APN group can be used to attach a cysteine-containing peptide or small molecule that binds to the protein of interest, while the alkyne group can be "clicked" onto an azide-functionalized E3 ligase ligand.

Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This compound can be used to conjugate a cytotoxic drug to an antibody. For instance, the APN group can react with a cysteine residue on the antibody, and the alkyne can be used to attach an azide-modified cytotoxic agent.

Experimental Protocols

The following are representative experimental protocols for the two key reactions involving this compound. These are generalized procedures and may require optimization for specific applications.

Protocol for Thiol-Ene Conjugation with a Cysteine-Containing Peptide

This protocol describes the reaction of the APN group of this compound with a cysteine residue on a peptide.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to avoid denaturation of the peptide.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate using an appropriate method, such as reverse-phase HPLC.

-

Characterize the purified conjugate by mass spectrometry.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne group of an this compound conjugate and an azide-containing molecule.

Materials:

-

Alkyne-functionalized molecule (e.g., the product from the protocol above)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

-

Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

-

Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the azide-containing molecule in the reaction solvent.

-

Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

-

In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

-

Add the copper/ligand premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, purify the triazole-linked product using a suitable chromatographic method.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: Mechanism of action for a PROTAC utilizing this compound as a linker.

Caption: A representative experimental workflow for the synthesis of a PROTAC.

Caption: Signaling pathway impacted by the targeted degradation of BRD4 via a PROTAC.

References

An In-depth Technical Guide on the Role of the PEG4 Linker in APN-C3-alkyne

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, APN-C3-alkyne, represents a sophisticated chemical tool in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of the distinct roles of its constituent parts: the cysteine-reactive 3-arylpropiolonitrile (APN) group, the versatile alkyne handle for bioorthogonal conjugation, and critically, the tetra-polyethylene glycol (PEG4) spacer. The PEG4 linker is not merely a passive connector; it plays a crucial role in modulating the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting bioconjugate. Through an analysis of established principles and comparative data from related systems, this document elucidates the pivotal functions of the PEG4 moiety, offering insights into its impact on solubility, cell permeability, and the formation of the productive ternary complex essential for PROTAC-mediated protein degradation. Detailed experimental protocols for the synthesis of similar linkers and the evaluation of conjugate efficacy are provided to facilitate practical application in a research setting.

Introduction: The Architecture of APN-C3-PEG4-alkyne

The this compound linker is a precisely designed chemical scaffold with three key functional domains:

-

APN (3-Arylpropiolonitrile) Moiety: This group provides a mechanism for covalent attachment to a biomolecule, exhibiting a strong chemoselectivity for the thiol group of cysteine residues. The resulting thioether bond is notably stable in aqueous media and plasma, offering an advantage over traditional maleimide-based conjugation, which can be susceptible to retro-Michael reactions.[1][2]

-

Alkyne Group: The terminal alkyne serves as a versatile handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and specific attachment of a second molecule of interest, such as a ligand for an E3 ubiquitin ligase in a PROTAC or a targeting antibody in an ADC.[3][4]

-

PEG4 Linker: This central component consists of four repeating ethylene glycol units. The PEG4 linker is critical in spatially separating the two ends of the bifunctional molecule and significantly influences its biopharmaceutical properties.[5]

The Multifaceted Role of the PEG4 Linker

The inclusion of a PEG4 spacer in the APN-C3-alkyne construct is a deliberate design choice aimed at optimizing the performance of the final conjugate. The benefits of PEGylation in this context are numerous and impact several key parameters of the molecule.

Enhancement of Physicochemical Properties

One of the primary roles of the PEG4 linker is to improve the solubility and reduce the aggregation potential of the conjugate. Many potent small molecule ligands used in PROTAC and ADC development are hydrophobic. The hydrophilic nature of the PEG chain can counteract this hydrophobicity, enhancing the overall aqueous solubility of the molecule. This is crucial for preventing aggregation, which can lead to poor bioavailability and immunogenicity.

Modulation of Pharmacokinetics and Cell Permeability

The length and composition of the linker are critical determinants of a PROTAC's or ADC's pharmacokinetic profile. The hydrophilic shell created by the PEG linker can reduce non-specific binding to plasma proteins and other tissues, prolonging circulation half-life.

However, there is a complex relationship between PEG length and cell permeability. While PEGylation can improve solubility, excessively long or polar linkers can hinder passive diffusion across the cell membrane. Shorter PEG chains, such as PEG4, often represent a compromise, providing sufficient solubility enhancement without drastically impairing cell permeability. Studies on various PROTACs have shown that shorter PEG linkers can lead to higher cell permeability compared to longer chain analogs.

Facilitation of Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, an excessively long linker might lead to an overly flexible connection, which can be entropically unfavorable for stable complex formation. The PEG4 linker provides a defined spatial separation that can facilitate optimal protein-protein interactions necessary for efficient ubiquitination and subsequent degradation of the target protein.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4

| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |

| PEG3 | 50 | 90 | |

| PEG4 | 25 | 95 | |

| PEG5 | 20 | 98 | |

| PEG6 | 35 | 92 |

This table synthesizes data from multiple sources to illustrate a common trend where an optimal linker length exists for maximal degradation potency.

Table 2: Influence of PEG Linker Length on Cell Permeability

| PROTAC Linker | Permeability (10⁻⁶ cm/s) | Reference |

| 2-unit PEG | 0.6 | |

| 3-unit PEG | 0.03 | |

| 4-unit PEG | 0.25 |

This table is based on data from a study of VH032-based PROTACs, demonstrating that shorter PEG linkers can lead to higher passive membrane permeability.

Table 3: Effect of PEG Linker Length on Pharmacokinetic Properties

| ADC Linker | Half-life (hours) | Clearance (mL/hr/kg) | Reference | | :--- | :--- | :--- | | PEG4 | 150 | 0.3 | | | PEG8 | 180 | 0.25 | | | PEG24 | 200 | 0.2 | |

This table provides representative data for ADCs, showing a general trend of improved pharmacokinetic profiles with longer PEG linkers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative heterobifunctional linker and for the evaluation of PROTAC-mediated protein degradation.

Synthesis of a Heterobifunctional Alkyne-PEG-Amine Linker

This protocol describes a general approach for the synthesis of an alkyne-functionalized PEG linker with a terminal amine, which can be further modified to incorporate an APN moiety.

Part A: Synthesis of Alkyne-PEG-OH

-

Under an inert atmosphere (e.g., Argon), add sodium hydride (NaH) (1.0 eq) to a solution of tetraethylene glycol (OH-PEG4-OH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add a solution of propargyl bromide (1.0 eq) in THF dropwise over 1 hour.

-

Stir the solution for 1 hour at room temperature, then heat to 60 °C and stir for an additional 15 hours.

-

Cool the reaction mixture and quench with a 3% HCl solution.

-

Remove the THF by rotary evaporation.

-

Extract the crude product from the aqueous layer with dichloromethane (DCM).

-

Purify the product (Alkyne-PEG4-OH) using silica gel column chromatography.

Part B: Conversion to Alkyne-PEG-Mesylate

-

Dissolve Alkyne-PEG4-OH (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add mesyl chloride (MsCl) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3.5 hours.

-

Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield Alkyne-PEG4-OMs.

Part C: Azidation and Reduction to Alkyne-PEG-Amine

-

Dissolve the crude Alkyne-PEG4-OMs (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (5.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the Alkyne-PEG4-Azide product by column chromatography.

-

The azide can then be reduced to an amine using standard conditions (e.g., triphenylphosphine and water, or catalytic hydrogenation).

Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control antibody (e.g., GAPDH or β-actin).

-

Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the curve to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

-

Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Seed the cells in a white, opaque 96-well plate.

-

Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate. Then, add a serial dilution of the PROTAC to the wells.

-

Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® substrate. Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >610 nm) using a plate reader capable of filtered luminescence measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General synthesis workflow for a heterobifunctional PEG linker.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The this compound linker is a highly engineered component for the construction of advanced bioconjugates. The PEG4 moiety is a critical determinant of the resulting molecule's therapeutic potential. It enhances solubility, modulates pharmacokinetic properties, and provides the optimal spatial arrangement for biological activity, particularly in the formation of the PROTAC-induced ternary complex. While the ideal linker length is target- and system-dependent, the principles and comparative data outlined in this guide underscore the importance of the PEG4 linker in balancing the competing demands of solubility, permeability, and potent biological activity. The provided protocols offer a framework for the synthesis and evaluation of such molecules, empowering researchers to rationally design and optimize the next generation of targeted therapies.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

APN-C3-PEG4-alkyne for PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on APN-C3-PEG4-alkyne , a commercially available, flexible polyethylene glycol (PEG)-based linker designed for PROTAC synthesis. This linker incorporates a terminal alkyne group, enabling its facile conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. While specific quantitative data and detailed experimental protocols for PROTACs utilizing this compound are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its properties and a generalized framework for its application in PROTAC development, drawing upon established principles and data from similar PEG-based linkers.

Core Concepts and Technical Details

Structure and Properties of this compound

This compound is a heterobifunctional linker.[1][2][3][4] One end features a 3-arylpropiolonitrile (APN) group, which can react with thiol groups, while the other end possesses a terminal alkyne for click chemistry.[1] The central core consists of a four-unit polyethylene glycol (PEG4) chain, which imparts hydrophilicity and flexibility to the linker.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C25H31N3O6 | |

| Molecular Weight | 469.53 g/mol | |

| Appearance | Solid Powder | |

| Purity | ≥95-98% | |

| Solubility | Soluble in DMSO and other organic solvents | General knowledge |

| Storage | Store at -20°C for long-term stability |

The PEG4 chain enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability and reducing non-specific binding. The length and flexibility of the PEG linker are critical for optimizing the formation of a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

PROTAC Synthesis Utilizing this compound: A Generalized Protocol

The alkyne functionality of this compound makes it highly suitable for incorporation into a modular PROTAC synthesis strategy using click chemistry. This approach allows for the rapid assembly of a library of PROTACs with varying POI ligands, E3 ligase ligands, or linker attachment points.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical experimental workflow for synthesizing a PROTAC using this compound.

Caption: A generalized workflow for the synthesis, purification, and characterization of a PROTAC utilizing this compound.

Detailed Methodologies

1. Preparation of Azide-Modified POI Ligand:

-

The POI ligand must be functionalized with an azide group at a position that does not significantly impair its binding affinity for the target protein. This can be achieved through various synthetic routes, which will be specific to the structure of the POI ligand.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Materials:

-

Azide-modified POI ligand

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water or DMF)

-

-

Protocol:

-

Dissolve the azide-modified POI ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.

-

Add sodium ascorbate (0.2-0.5 equivalents) to the reaction mixture, followed by the addition of CuSO4 (0.1-0.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude PROTAC.

-

3. Purification and Characterization:

-

The crude PROTAC is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

The identity and purity of the final PROTAC should be confirmed by analytical methods such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Application in Targeting Signaling Pathways

While specific examples are lacking for this compound, PEG-based linkers are widely used in PROTACs targeting various signaling pathways implicated in cancer and other diseases. The following sections illustrate how a PROTAC synthesized with a similar linker could be applied to target key oncogenic pathways.

Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. PROTACs that induce the degradation of mutant KRAS are a promising therapeutic strategy.

Caption: A PROTAC targeting mutant KRAS recruits an E3 ligase, leading to ubiquitination and proteasomal degradation of KRAS, thereby inhibiting downstream signaling.

Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is another key oncogene that, when mutated or overexpressed, drives the growth of various cancers. PROTACs designed to degrade EGFR have shown potential in overcoming resistance to traditional EGFR inhibitors.

Caption: An EGFR-targeting PROTAC mediates the degradation of mutant EGFR, blocking the PI3K/AKT/mTOR signaling pathway.

Targeting BET Bromodomains

Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. PROTACs that degrade BET proteins have demonstrated potent anti-cancer activity.

Caption: A BET-targeting PROTAC induces the degradation of BRD4, preventing the transcription of oncogenes.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is typically assessed using several key quantitative parameters. While specific data for PROTACs using this compound is not available, the following table outlines the critical metrics that should be evaluated.

Table 2: Key Performance Metrics for PROTAC Evaluation

| Metric | Description | Desired Outcome |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Lower value indicates higher potency. |

| Dmax | The maximum percentage of target protein degradation achieved. | Higher value indicates greater efficacy. |

| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the POI and the E3 ligase. | Strong binding is generally desirable, but optimal affinity is target-dependent. |

| Ternary Complex Formation (α) | A measure of the cooperativity of the formation of the POI-PROTAC-E3 ligase ternary complex. | α > 1 indicates positive cooperativity, which is often associated with improved degradation. |

| Cellular Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | High permeability is essential for in vivo efficacy. |

| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC. | Favorable PK properties are crucial for clinical development. |

Conclusion

This compound is a versatile and readily available linker for the synthesis of PROTACs. Its PEG-based structure offers favorable solubility and flexibility, while the terminal alkyne allows for efficient and modular synthesis via click chemistry. Although specific examples of its application in the literature are currently limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery programs. The successful development of potent and selective protein degraders will rely on the systematic evaluation of different linkers, including variations in length and composition, to optimize the degradation of the target protein of interest. As the field of targeted protein degradation continues to expand, it is anticipated that the utility of well-designed linkers like this compound will become increasingly evident.

References

An In-Depth Technical Guide to Thiol-Reactive Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-reactive linkers are indispensable tools in the fields of bioconjugation, diagnostics, and therapeutics, particularly in the development of antibody-drug conjugates (ADCs). These chemical entities enable the site-specific covalent attachment of molecules, such as drugs or labels, to proteins, peptides, and other biomolecules through the sulfhydryl group of cysteine residues. The unique reactivity of the thiol group, which is less abundant and often more selectively targetable than amine groups, allows for the creation of homogenous and well-defined bioconjugates. This guide provides a comprehensive overview of the core types of thiol-reactive linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols.

Core Principles of Thiol-Reactive Ligation

The foundation of thiol-reactive conjugation lies in the high nucleophilicity of the deprotonated thiol group, the thiolate anion (R-S⁻). The reactivity of these linkers is therefore highly dependent on the pH of the reaction medium, which governs the equilibrium between the thiol (R-SH) and the more reactive thiolate. Most thiol-reactive conjugations are performed at a pH range of 6.5-8.5 to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions, such as the reaction with primary amines at higher pH values.

Major Classes of Thiol-Reactive Linkers

The most prominent classes of thiol-reactive linkers are maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. Each class possesses distinct reaction mechanisms, reactivity profiles, and stability characteristics, making the choice of linker a critical consideration for the desired application.

Maleimides

Maleimides are the most widely used thiol-reactive linkers due to their high reactivity and specificity for thiols at near-neutral pH. The reaction proceeds via a Michael addition, where the thiolate anion attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring, forming a stable thioether bond (a thiosuccinimide adduct).[1]

Mechanism of Action:

References

APN-C3-PEG4-alkyne: A Technical Guide to a Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-PEG4-alkyne is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the solubility and stability of this compound, alongside detailed experimental protocols for its application in bioconjugation.

As a key component in PROTAC design, this compound bridges a target protein ligand and an E3 ubiquitin ligase ligand. Its unique structure, featuring a PEG4 spacer, an alkyne group for click chemistry, and a cysteine-reactive arylpropiolonitrile (APN) group, offers a blend of flexibility, reactivity, and stability crucial for the development of effective protein degraders.

Physicochemical Properties

While specific quantitative data for the solubility of unconjugated this compound in various solvents is not extensively documented in publicly available literature, general characteristics can be inferred from its structure and from vendor-provided information.

Table 1: Physicochemical and General Solubility Characteristics of this compound

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₁N₃O₆ | [1] |

| Molecular Weight | 469.53 g/mol | [1] |

| CAS Number | 2183440-36-8 | [1] |

| Appearance | Solid | [1] |

| General Solubility | The PEG4 moiety is expected to enhance aqueous solubility. Like many organic molecules of its size, it is anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |

| Storage | Recommended storage at -20°C for long-term stability. | [2] |

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in multi-step PROTAC synthesis. Of particular importance is the stability of the APN group and the resulting conjugate.

Table 2: Stability Profile of this compound and its Conjugates

| Condition | Stability of Unconjugated this compound | Stability of APN-Cysteine Conjugate | Source |

| Aqueous Media | Described as "fairly stable". | Exhibits "superior stability" compared to maleimide-based conjugates. The resulting thioether bond is significantly more resistant to hydrolysis and exchange reactions. | |

| Human Plasma | Data not available. | Demonstrates high stability, which is crucial for in vivo applications of the resulting PROTAC. | |

| pH | Specific pH stability data is not available. Standard bioconjugation reactions are typically performed at pH 7.5-9.0. | The thioether linkage is stable across a broad physiological pH range. | |

| Temperature | Recommended storage at -20°C suggests sensitivity to higher temperatures over extended periods. | The covalent bond is stable at physiological temperatures. |

Mechanism of Action in PROTACs

This compound serves as a linker within a PROTAC molecule, which operates by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Caption: The PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.

Experimental Protocols

Cysteine-Specific Bioconjugation using the APN Group

This protocol describes the reaction of the APN moiety of this compound with a cysteine residue on a target protein or peptide.

Materials:

-

Protein/peptide with an accessible cysteine residue

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.5-9.0

-

Organic solvent (e.g., DMSO) for dissolving the linker

-

Size-exclusion chromatography or ultrafiltration system for purification

Procedure:

-

Protein Preparation: Ensure the protein/peptide is in a suitable buffer (e.g., PBS, pH 7.5-9.0) and that the target cysteine residue is reduced and accessible.

-

Linker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Conjugation Reaction: Add the this compound stock solution to the protein/peptide solution. The molar ratio of linker to protein should be optimized, but a starting point of 5-10 fold molar excess of the linker is common.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or ultrafiltration.

-

Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Caption: Workflow for the bioconjugation of this compound to a cysteine-containing molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne group of an this compound-conjugated molecule and an azide-functionalized molecule.

Materials:

-

Alkyne-functionalized molecule (from Protocol 1)

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the alkyne- and azide-functionalized molecules in a degassed buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (e.g., THPTA).

-

Reaction Mixture: In a reaction vessel, combine the alkyne- and azide-functionalized molecules.

-

Initiation: Add the copper ligand to the reaction mixture, followed by CuSO₄. Finally, add sodium ascorbate to reduce Cu(II) to the active Cu(I) species and initiate the reaction. A typical final concentration is 100-500 µM CuSO₄, 500-2500 µM ligand, and 2.5-5 mM sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from oxygen.

-

Purification: Purify the final PROTAC molecule using appropriate chromatographic techniques, such as reverse-phase HPLC.

-

Characterization: Verify the structure and purity of the final product by LC-MS and NMR.

Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

This compound is a valuable and versatile tool in the construction of PROTACs for targeted protein degradation. Its key advantages lie in the enhanced stability of the APN-cysteine linkage over traditional maleimide-based chemistries and the flexibility afforded by the alkyne handle for modular PROTAC assembly via click chemistry. While detailed quantitative data on the solubility and stability of the unconjugated linker are limited, the provided protocols offer a solid foundation for its successful application in research and drug development. Further characterization of its physicochemical properties would be beneficial for the broader scientific community.

References

The Architect's Guide to Destruction: Core Principles of PROTAC Design

A Technical Whitepaper for Drug Discovery Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate disease-causing proteins, including those previously considered "undruggable." This technical guide provides an in-depth exploration of the fundamental principles governing PROTAC design, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting and rapidly evolving field. We will delve into the core components of PROTACs, the intricacies of their mechanism of action, and the critical design considerations that underpin the development of potent and selective protein degraders.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

At its core, a PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The PROTAC does not inhibit the POI directly; instead, it acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another POI molecule, enabling a catalytic cycle of degradation.[1][2]

Core Components of PROTAC Design

The efficacy of a PROTAC is intricately linked to the judicious selection and optimization of its three constituent parts.

The Warhead: Targeting the Protein of Interest

The warhead is the component of the PROTAC that binds to the POI. A critical design principle is that the warhead does not need to bind to a functional site on the POI. As long as it provides sufficient affinity to recruit the POI to the ternary complex, degradation can be achieved. This opens up the possibility of targeting proteins that have historically been considered "undruggable" due to the lack of well-defined active sites.

The binding affinity of the warhead for the POI does not always directly correlate with the degradation efficiency of the PROTAC. In some cases, a PROTAC with a lower-affinity warhead can be a more potent degrader if it promotes the formation of a more stable and productive ternary complex.

The E3 Ligase Ligand: Hijacking the Cellular Machinery

The E3 ligase ligand is responsible for recruiting an E3 ubiquitin ligase to the ternary complex. To date, the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), primarily due to the availability of well-characterized, high-affinity small molecule ligands. Other E3 ligases, such as MDM2 and IAPs, have also been successfully recruited.

The choice of E3 ligase and its corresponding ligand can significantly impact the degradation profile and selectivity of the PROTAC. Different E3 ligases have distinct substrate specificities and cellular expression levels, which can be leveraged to achieve tissue- or cell-type-specific protein degradation.

The Linker: More Than Just a Spacer

The linker connects the warhead and the E3 ligase ligand and plays a crucial role in the formation and stability of the ternary complex. The length, composition, and attachment points of the linker are critical parameters that must be empirically optimized for each PROTAC. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.

Linkers can be broadly classified into flexible and rigid types. Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, are synthetically tractable and allow for conformational flexibility. Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Quantitative Insights into PROTAC Design

The development of potent and selective PROTACs is an iterative process that relies on the careful analysis of structure-activity relationships (SAR). The following tables summarize key quantitative data from the literature, highlighting the impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | 7 | No Degradation | - |

| Alkyl/Ether | 12 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor (ER)

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Less Potent |

| PEG | 16 | More Potent |

Table 3: Impact of Linker Composition on CRBN Degradation

| Linker Composition | CRBN Degradation in HEK293T cells |

| Alkyl | Concentration-dependent decrease |

Experimental Protocols for PROTAC Characterization

The robust characterization of PROTACs requires a suite of biophysical and cell-based assays. The following sections provide detailed protocols for key experiments in PROTAC development.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Biophysical Assays for Ternary Complex Characterization

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of this complex.

Objective: To measure the real-time binding kinetics and affinity of binary and ternary interactions.

Methodology:

-

Immobilization of E3 Ligase:

-

Activate a sensor chip surface (e.g., CM5) using a mixture of NHS and EDC.

-

Inject the purified E3 ligase complex to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binary Interaction Analysis (PROTAC to E3 Ligase):

-

Prepare a dilution series of the PROTAC in running buffer.

-

Inject the PROTAC dilutions over the immobilized E3 ligase surface.

-

Fit the sensorgram data to a suitable binding model to determine the dissociation constant (KD).

-

-

Ternary Complex Analysis:

-

Prepare a constant concentration of the POI in the running buffer.

-

Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.

-

Inject these mixtures over the immobilized E3 ligase surface.

-

Analyze the data to determine the ternary complex binding affinity and kinetics.

-

-

Data Analysis:

-

Subtract the reference flow cell data.

-

Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.

-

Objective: To determine the thermodynamic parameters (affinity, stoichiometry, enthalpy, and entropy) of binary and ternary complex formation.

Methodology:

-

Instrument Setup:

-

Set the desired temperature (e.g., 25°C).

-

Perform control titrations to establish the baseline heat of dilution.

-

-

Binary Titrations:

-

Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

-

Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.

-

-

Ternary Titration:

-

Fill the ITC cell with a pre-formed binary complex of the E3 ligase and the PROTAC.

-

Titrate the POI into the cell and record the heat changes.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

-

Calculate the cooperativity factor (α).

-

Objective: To measure the kinetics of association and dissociation for binary and ternary complex formation.

Methodology:

-

Sensor Loading:

-

Immobilize a biotinylated E3 ligase onto streptavidin-coated biosensors.

-

-

Baseline Establishment:

-

Dip the sensors into a buffer-only well to establish a baseline reading.

-

-

Association:

-

Binary: Move the sensors to wells containing a dilution series of the PROTAC.

-

Ternary: Move the sensors to wells containing a pre-incubated mixture of the PROTAC and the POI.

-

-

Dissociation:

-

Move the sensors back to buffer-only wells to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model to determine the on-rate (ka), off-rate (kd), and KD.

-

Objective: To measure binding affinities in a solution-based assay.

Methodology:

-

Tracer Preparation:

-

Synthesize a fluorescently labeled version of one of the binding partners (e.g., the E3 ligase ligand).

-

-

Direct Binding Assay (Binary):

-

Titrate the unlabeled binding partner (e.g., E3 ligase) into a solution containing a constant concentration of the fluorescent tracer.

-

Measure the change in fluorescence polarization.

-

Fit the data to a binding isotherm to determine the KD.

-

-

Competition Assay (Ternary):

-

Pre-incubate the fluorescent tracer with the E3 ligase.

-

Titrate a mixture of the PROTAC and the POI into the solution.

-

Measure the displacement of the fluorescent tracer by the PROTAC, which will be influenced by the formation of the ternary complex.

-

Signaling Pathways and Downstream Effects of PROTAC-Mediated Degradation

The degradation of a target protein by a PROTAC can have profound effects on cellular signaling pathways. Understanding these downstream consequences is crucial for elucidating the mechanism of action and predicting the therapeutic efficacy of a PROTAC.

Degradation of BRD4

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a key role in transcriptional regulation. Degradation of BRD4 by PROTACs leads to the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.

Degradation of IRAK4

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of innate immune signaling. In addition to its kinase activity, IRAK4 has a scaffolding function that is critical for the assembly of the myddosome signaling complex. PROTAC-mediated degradation of IRAK4 can abrogate both the kinase and scaffolding functions, leading to a more profound inhibition of downstream inflammatory signaling pathways, such as NF-κB and MAPK, compared to kinase inhibitors alone.

Degradation of BCR-ABL

The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) are effective in treating CML, resistance can emerge. PROTAC-mediated degradation of BCR-ABL offers an alternative therapeutic strategy that can overcome TKI resistance. Degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, including STAT5, and has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis in CML cells compared to TKIs alone.

Conclusion

The design of effective PROTACs is a multifaceted endeavor that requires a deep understanding of the interplay between the warhead, linker, and E3 ligase ligand. The principles outlined in this guide provide a framework for the rational design and optimization of these novel therapeutics. As our knowledge of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the potential of PROTACs to address a wide range of diseases will continue to grow. The systematic application of the quantitative and methodological approaches described herein will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.

References

APN-C3-PEG4-alkyne safety and handling

An In-depth Technical Guide to the Safety and Handling of APN-C3-PEG4-alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for this compound, a heterobifunctional linker used in bioconjugation. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from SDSs of similar chemical compounds, general laboratory safety protocols, and an analysis of its constituent functional groups.

Chemical and Physical Properties

This compound is a molecule designed for selective conjugation to cysteine residues in proteins and other biomolecules. Its structure consists of a thiol-reactive 3-arylpropiolonitrile (APN) group, a polyethylene glycol (PEG) spacer, and a terminal alkyne group for further modification via click chemistry.

| Property | Data | Source |

| Chemical Formula | C25H31N3O6 | BroadPharm, AxisPharm |

| Molecular Weight | 469.5 g/mol | BroadPharm |

| CAS Number | 2183440-36-8 | BroadPharm, AxisPharm |

| Purity | Typically ≥95% | AxisPharm |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge for similar compounds |

| Storage Conditions | -20°C | BroadPharm, AxisPharm |

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is not available, the safety data sheets for similar chemical reagents indicate that it should be handled with care in a laboratory setting. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

GHS Hazard Statements (presumed based on similar compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a |

Methodological & Application

Application Notes and Protocols for Bioconjugation of APN-C3-PEG4-alkyne

Audience: Researchers, scientists, and drug development professionals.

Introduction: APN-C3-PEG4-alkyne is a heterobifunctional, PEG-based linker used in the development of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal alkyne group, which is a versatile chemical handle for bioorthogonal conjugation. The alkyne allows for covalent attachment to molecules containing an azide group through a highly efficient and specific reaction known as "click chemistry".[1][3]

The two primary forms of click chemistry used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

-

CuAAC utilizes a copper(I) catalyst to rapidly and irreversibly join a terminal alkyne (like the one in this compound) with an azide, forming a stable 1,4-disubstituted triazole ring. The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.

-

SPAAC is a copper-free alternative that reacts an azide with a strained cyclooctyne (e.g., DBCO or BCN). The reaction is driven by the release of ring strain and is ideal for applications in living cells or other environments where copper-induced toxicity is a concern.

These application notes provide detailed protocols for covalently linking alkyne- or azide-containing molecules to biomolecules, such as proteins or antibodies, using both CuAAC and SPAAC methodologies.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC Bioconjugation Methods

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |

|---|---|---|---|

| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide | |

| Key Reagents | Copper(I) source (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) | None (reaction is catalyst-free) | |

| Reaction Speed | Very Fast (minutes to a few hours) | Fast (typically 1-4 hours) | |

| Biocompatibility | Potentially cytotoxic due to copper catalyst; requires chelating ligands for in vivo use. | Highly biocompatible and bioorthogonal; suitable for live-cell and in vivo applications. | |

| Pros | Fast kinetics, uses simple terminal alkynes, highly efficient. | No metal catalyst required, avoids cellular toxicity, highly specific. |

| Cons | Copper can damage biomolecules or be toxic to cells. Requires multiple reagents. | Requires pre-modification with bulky strained alkynes, which can be less synthetically accessible. | |

Table 2: Typical Reaction Conditions for Protein Bioconjugation

| Component | CuAAC Protocol | SPAAC Protocol | References |

|---|---|---|---|

| Biomolecule | Azide-modified Protein (e.g., Antibody) | DBCO-modified Protein (e.g., Antibody) | |

| Linker | This compound | APN-C3-PEG4-azide | |

| Biomolecule Conc. | 1-10 mg/mL (approx. 6.7-67 µM) | 1-10 mg/mL (approx. 6.7-67 µM) | |

| Linker Molar Excess | 10-20 equivalents | 10-20 equivalents | |

| Catalyst/Ligand | 200 µM CuSO₄, 200 µM THPTA/TBTA | Not Applicable | |

| Reducing Agent | 400 µM Sodium Ascorbate | Not Applicable | |

| Solvent/Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | PBS, pH 7.4 | |

| Co-solvent | 5-10% DMSO or DMF | 5-10% DMSO or DMF | |

| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature |

| Reaction Time | 1-4 hours | 2-12 hours | |

Experimental Protocols & Visualizations

Protocol 1: CuAAC Conjugation of this compound to an Azide-Modified Antibody

This protocol describes the copper-catalyzed click reaction to conjugate the terminal alkyne of this compound to an antibody previously modified to contain azide groups.

Materials:

-

Azide-modified antibody (in PBS, pH 7.4)

-

This compound (M.W. ~469.53)

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare fresh Sodium Ascorbate solution.

-

Adjust the azide-modified antibody concentration to 5 mg/mL in PBS.

-

-

Prepare Catalyst Premix:

-

A few minutes before starting the reaction, prepare the catalyst premix. In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:1 or 1:2 molar ratio (e.g., add 10 µL of 20 mM CuSO₄ to 10 µL of 100 mM THPTA). Vortex briefly.

-

-

Set up the Conjugation Reaction:

-

In a new reaction tube, add the azide-modified antibody.

-

Add the this compound stock solution to achieve a 10-20 fold molar excess relative to the antibody. The final DMSO concentration should not exceed 10%.

-

Add the catalyst premix to the antibody-alkyne mixture. A final concentration of ~200 µM CuSO₄ is typical.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of ~400-500 µM. Mix gently by pipetting.

-

-

Incubation:

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the excess linker and reaction components by buffer exchanging the sample into fresh PBS using a desalting column according to the manufacturer's protocol.

-

The purified antibody-alkyne conjugate is now ready for downstream applications or characterization (e.g., SDS-PAGE, HIC-HPLC).

-

References

Application Notes and Protocols for APN-C3-PEG4-alkyne in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and ultimately the efficiency of protein degradation.

APN-C3-PEG4-alkyne is a versatile, heterobifunctional linker designed for the synthesis of PROTACs. It features two key reactive moieties:

-

A 3-arylpropiolonitrile (APN) group: This group exhibits chemoselectivity for cysteine residues, enabling the covalent targeting of proteins with an accessible cysteine. This is particularly relevant for developing covalent PROTACs targeting proteins like KRAS G12C, which bears a mutant cysteine residue. The resulting thioether linkage is highly stable.

-

A terminal alkyne group: This functional group allows for the facile and efficient conjugation to an azide-modified molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2]

The tetraethylene glycol (PEG4) spacer enhances the solubility and provides appropriate length and flexibility to facilitate the formation of a stable and effective ternary complex.

These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs, with a focus on the synthesis and evaluation of a representative covalent PROTAC targeting the oncogenic KRAS G12C protein.

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a well-characterized covalent KRAS G12C PROTAC, LC-2, which informs the expected performance of a PROTAC synthesized using a cysteine-reactive linker like this compound.[3]

| Cell Line | KRAS G12C Zygosity | DC50 (µM) | Dmax (%) |

| NCI-H2030 | +/+ | 0.59 ± 0.20 | ~80 |

| MIA PaCa-2 | +/+ | 0.32 ± 0.08 | ~75 |

| SW1573 | +/+ | 0.76 ± 0.30 | ~90 |

| NCI-H23 | +/- | 0.25 ± 0.08 | ~90 |

| NCI-H358 | +/- | 0.52 ± 0.30 | ~40 |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and PROTAC Intervention

The KRAS protein is a critical node in cellular signaling, regulating cell proliferation, survival, and differentiation through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] Mutations in KRAS, such as G12C, lead to its constitutive activation and drive tumorigenesis. A PROTAC targeting KRAS G12C aims to degrade the oncoprotein, thereby inhibiting these downstream signaling cascades.

Caption: Simplified KRAS signaling pathway and the mechanism of PROTAC-mediated degradation.

PROTAC Mechanism of Action and Experimental Workflow

The development and evaluation of a PROTAC using this compound involves a multi-step process from synthesis to cellular characterization.

Caption: Experimental workflow for the synthesis and evaluation of a KRAS G12C PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Representative KRAS G12C PROTAC

This protocol describes a two-step synthesis of a hypothetical KRAS G12C PROTAC. First, the this compound linker is conjugated to an azide-modified E3 ligase ligand (e.g., a derivative of VHL or CRBN ligand) via CuAAC. Second, the resulting alkyne-containing molecule is reacted with a KRAS G12C warhead that has a cysteine-reactive group.

Materials:

-

This compound

-

Azide-modified E3 ligase ligand (e.g., Azido-PEG-VHL ligand)

-

KRAS G12C covalent inhibitor (warhead) with a cysteine-reactive moiety

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Preparative HPLC system

-

LC-MS system

-

NMR spectrometer

Procedure:

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a microcentrifuge tube, dissolve the azide-modified E3 ligase ligand (1.0 equivalent) and this compound (1.2 equivalents) in a minimal amount of DMSO.

-

In a separate tube, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.

-

Add the copper/THPTA solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate (1.0 equivalent) in deionized water.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, purify the product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

-

Confirm the identity and purity of the product by LC-MS and NMR.

Step 2: Conjugation to KRAS G12C Warhead

-

Dissolve the purified E3 ligase ligand-linker conjugate (1.0 equivalent) and the KRAS G12C warhead (1.1 equivalents) in a suitable buffer, such as PBS (pH 7.4) with a small amount of DMSO to aid solubility.

-

Incubate the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by LC-MS.

-

Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

-

Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: DC50 and Dmax Determination by Western Blotting

This protocol outlines the procedure to determine the potency and efficacy of the synthesized PROTAC in degrading KRAS G12C in a cellular context.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2)

-

Complete cell culture medium

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS G12C, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the KRAS G12C mutant cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against KRAS G12C overnight at 4°C.

-

Wash the membrane and probe with a primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the KRAS G12C band intensity to the loading control.

-

Calculate the percentage of KRAS G12C degradation relative to the vehicle-treated control for each PROTAC concentration.

-